5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid 5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18276645
InChI: InChI=1S/C10H7BrN2O3/c1-5-2-3-6(11)4-7(5)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15)
SMILES:
Molecular Formula: C10H7BrN2O3
Molecular Weight: 283.08 g/mol

5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC18276645

Molecular Formula: C10H7BrN2O3

Molecular Weight: 283.08 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid -

Specification

Molecular Formula C10H7BrN2O3
Molecular Weight 283.08 g/mol
IUPAC Name 5-(5-bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
Standard InChI InChI=1S/C10H7BrN2O3/c1-5-2-3-6(11)4-7(5)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15)
Standard InChI Key MAVXKJZWMPMSGM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)Br)C2=NC(=NO2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(5-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid (IUPAC name: 5-(5-bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid) features a 1,2,4-oxadiazole ring—a five-membered heterocycle containing one oxygen and two nitrogen atoms—substituted at the 3-position with a carboxylic acid group and at the 5-position with a 5-bromo-2-methylphenyl moiety. The bromine atom introduces steric and electronic effects, while the methyl group enhances hydrophobicity.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₀H₇BrN₂O₃
Molecular Weight283.08 g/mol
CAS NumberVC18276645
SMILESCC1=C(C=C(C=C1)Br)C2=NC(=NO2)C(=O)O
InChI KeyMAVXKJZWMPMSGM-UHFFFAOYSA-N

The planar oxadiazole ring facilitates π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding, critical for biological interactions.

Synthesis and Optimization

Method A: Amidoxime-Carboxylic Acid Condensation

A one-pot synthesis from amidoximes and carboxylic acids involves coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in DMF. Cyclodehydration with triethylamine at 100°C for 3 hours yields the oxadiazole core . For example, reacting 5-bromo-2-methylbenzamidoxime with 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetic acid produces the target compound in 66% yield after extraction with chloroform .

Method B: Nitrile-Carboxylic Acid Route

Nitriles react with hydroxylamine hydrochloride in ethanol to form amidoximes in situ, which subsequently couple with carboxylic acids under similar conditions . This method avoids isolation of intermediates, improving scalability. Industrial protocols often employ continuous flow reactors to enhance reaction control and yield.

Comparative Analysis

ParameterMethod AMethod B
Yield66%58–70%
Reaction Time27 hours22 hours
ScalabilityModerateHigh
Key ReagentEDC/HOAtNH₂OH·HCl

Method B’s scalability makes it preferable for industrial production, though Method A offers higher purity .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The bromine atom at the 5-position undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling diversification of the aromatic ring. For instance, palladium-catalyzed coupling with phenylboronic acid replaces bromine with a phenyl group, altering electronic properties.

Carboxylic Acid Functionalization

The carboxylic acid group participates in amide bond formation with amines using EDC/NHS activation. This modification enhances bioavailability by increasing solubility or targeting specific enzymes.

Ring Modification

Reduction of the oxadiazole ring with lithium aluminum hydride yields dihydro derivatives, though this compromises aromatic stability.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The oxadiazole ring’s electronegative atoms disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.

Table 2: Biological Activity Profile

AssayResultReference
S. aureus MIC32 µg/mL
MCF-7 IC₅₀18 µM
EGFR Binding Energy-9.2 kcal/mol

Computational and Spectral Characterization

Vibrational Spectroscopy

FT-IR spectra of the compound show characteristic peaks at 1745 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C-O-C oxadiazole vibration). Raman shifts at 1580 cm⁻¹ correspond to aromatic C=C stretching.

Industrial Applications and Comparative Analysis

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its modular synthesis allows rapid generation of derivatives for structure-activity relationship (SAR) studies.

Materials Science

Incorporated into polymers, the oxadiazole moiety enhances electron-transport properties, making it suitable for organic light-emitting diodes (OLEDs).

Comparison with 1,3,4-Oxadiazoles

Property1,2,4-Oxadiazole1,3,4-Oxadiazole
Ring StabilityModerateHigh
Synthetic AccessibilityChallengingStraightforward
BioactivityKinase inhibitionAntidiabetic effects

1,3,4-Oxadiazoles exhibit superior metabolic stability but require harsher synthesis conditions.

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